1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
Overview
Description
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structural properties, which make it a valuable building block in chemical synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket , a protein found in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . It also shows strong antimalarial activity, with inhibition effects against Plasmodium berghei of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents. One common method is the nucleophilic substitution reaction where 1H-pyrazole is reacted with 2-bromo-1-(trimethylsilyl)propane under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFETTYQSJILJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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